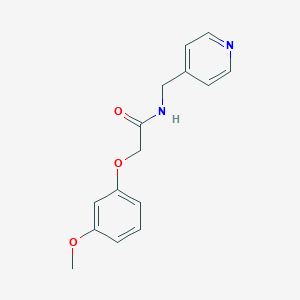![molecular formula C18H18F4N2 B5690015 1-(4-fluorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5690015.png)
1-(4-fluorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine, commonly known as TFMPP, is a synthetic compound that belongs to the piperazine family. It is a popular research chemical that has gained attention due to its psychoactive effects. TFMPP is often used in laboratory experiments to study its mechanism of action and its effects on the brain and body.
Mecanismo De Acción
TFMPP acts as a serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. It has been shown to increase the release of serotonin in the brain, leading to its psychoactive effects. TFMPP has also been shown to have an affinity for dopamine receptors, although its effects on dopamine are not well understood.
Biochemical and Physiological Effects:
TFMPP has been shown to have psychoactive effects, including hallucinations, altered perception, and euphoria. It has also been shown to cause changes in heart rate, blood pressure, and body temperature. TFMPP has been shown to have a high affinity for the 5-HT2A and 5-HT2C receptors, leading to its hallucinogenic effects. Its effects on other neurotransmitters, such as dopamine, are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFMPP is a useful tool in laboratory experiments to study the effects of piperazine derivatives on the brain and body. Its well-established synthesis method and known mechanism of action make it a reliable model compound. However, its psychoactive effects and potential for abuse make it a controlled substance in many countries, limiting its availability for research purposes.
Direcciones Futuras
There are several future directions for research on TFMPP. One area of interest is its effects on the dopamine system, as its affinity for dopamine receptors suggests that it may have a role in the regulation of dopamine release. Another area of interest is its potential therapeutic applications, as its serotonin receptor agonist activity may have implications for the treatment of psychiatric disorders such as depression and anxiety. Further research is needed to fully understand the pharmacological effects of TFMPP and its potential therapeutic applications.
In conclusion, TFMPP is a synthetic compound that has gained attention due to its psychoactive effects. It is widely used in laboratory experiments to study its mechanism of action and its effects on the brain and body. TFMPP acts as a serotonin receptor agonist and has been shown to have hallucinogenic effects. Its well-established synthesis method and known mechanism of action make it a reliable model compound for research purposes. However, its psychoactive effects and potential for abuse limit its availability for research purposes. There are several future directions for research on TFMPP, including its effects on the dopamine system and its potential therapeutic applications.
Métodos De Síntesis
TFMPP is synthesized through a multi-step process that involves the reaction of 4-fluoroaniline with 2-(trifluoromethyl)benzyl chloride in the presence of a base. The resulting product is then reacted with piperazine to yield TFMPP. The synthesis method of TFMPP is well-established and has been described in various scientific publications.
Aplicaciones Científicas De Investigación
TFMPP is widely used in scientific research to study its psychoactive effects and its mechanism of action. It is often used as a model compound to study the effects of piperazine derivatives on the brain and body. TFMPP has been shown to have hallucinogenic effects and has been used in studies to understand the underlying mechanisms of hallucinations. It has also been used to study the effects of serotonin receptor agonists on the brain and body.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F4N2/c19-15-5-7-16(8-6-15)24-11-9-23(10-12-24)13-14-3-1-2-4-17(14)18(20,21)22/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCFFDCRQUGKFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2'-[({3-[(tert-butylamino)carbonyl]phenyl}amino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B5689934.png)
![1-{2-[2-(3-fluorophenyl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydroquinolin-2(1H)-one](/img/structure/B5689942.png)

![[1-[(5-chloro-2-methyl-4-pyrimidinyl)carbonyl]-3-(cyclopropylmethyl)-3-piperidinyl]methanol](/img/structure/B5689949.png)
![N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,2,6,6-pentamethyl-4-piperidinamine](/img/structure/B5689962.png)

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}piperidine](/img/structure/B5689966.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5689985.png)
![{3-(3-methyl-2-buten-1-yl)-1-[3-(1-pyrrolidinylcarbonyl)-2-pyridinyl]-3-piperidinyl}methanol](/img/structure/B5689987.png)

![5-[3-(1H-imidazol-2-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5689998.png)

![2-ethyl-9-(4-fluoro-2-methylbenzoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5690014.png)
![1-[2-methoxy-4-(methylthio)benzoyl]-1H-1,2,3-benzotriazole](/img/structure/B5690029.png)